REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]([CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].O1CCCC1.CO.O.[OH-].[Li+]>O>[CH3:1][C:2]1[CH:11]=[C:10]([CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:3.4.5|
|
Name
|
methyl 2-methyl-4-(piperidin-1-ylmethyl)benzoate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=CC(=C1)CN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The suspension was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
quenched with hydrochloride acid aqueous (1N, 5 mL)
|
Type
|
ADDITION
|
Details
|
To the residue, water (50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, methanol/dichloromethane=1:15)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)CN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |